![molecular formula C6H10N2O B1254241 3,8-Diazabicyclo[3.2.1]octan-2-one CAS No. 22315-17-9](/img/structure/B1254241.png)
3,8-Diazabicyclo[3.2.1]octan-2-one
Vue d'ensemble
Description
3,8-Diazabicyclo[3.2.1]octan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
Le squelette 3,8-diazabicyclo[3.2.1]octane est le noyau central de la famille des alcaloïdes tropaniques, qui présentent un large éventail d'activités biologiques intéressantes . La recherche visant à préparer cette structure de base de manière stéréosélective a attiré l'attention de nombreux groupes de recherche dans le monde entier .
Construction énantiosélective
La construction énantiosélective du squelette 8-azabicyclo[3.2.1]octane a été appliquée dans la synthèse des alcaloïdes tropaniques . Cette approche repose sur la construction énantiosélective d'un matériau de départ acyclique qui contient toutes les informations stéréochimiques nécessaires pour permettre la formation stéréocontrôlée du squelette bicyclique .
Conversion en diazabicyclo[2.2.2]octanes
Les 3,8-diazabicyclo[3.2.1]octanes peuvent être convertis en diazabicyclo[2.2.2]octanes . Cette conversion est réalisée via un réarrangement de Wagner−Meerwein .
Formation de lactones-lactames tricycliques
Lorsque l'acide acrylique et l'acide 2-phénylacrylique sont utilisés comme dipolarophiles, de nouveaux systèmes de lactones-lactames tricycliques fusionnés sont obtenus . La formation de ces composés tricycliques peut être rationalisée via le mécanisme décrit ci-dessus suivi de la lactonisation du 2,5-diazabicyclo[2.2.2]octane .
Liaison au récepteur μ-opioïde
Les dérivés du 3,8-diazabicyclo[3.2.1]octane ont été étudiés pour leur affinité de liaison au récepteur μ-opioïde . Ces recherches pourraient potentiellement conduire au développement de nouveaux agents thérapeutiques.
Mécanisme D'action
Target of Action
The primary target of 3,8-Diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, can affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 3,8-Diazabicyclo[32It is known that tropane alkaloids, which share a similar structure, can have a variety of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,8-Diazabicyclo[32It is known that environmental factors can influence the action of tropane alkaloids, which share a similar structure .
Analyse Biochimique
Biochemical Properties
3,8-Diazabicyclo[3.2.1]octan-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of farnesyltransferase . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, specifically the addition of a farnesyl group to a cysteine residue. This modification is essential for the proper localization and function of certain proteins, including those involved in cell signaling pathways. By inhibiting farnesyltransferase, this compound can disrupt these pathways and potentially inhibit the growth of cancer cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it has demonstrated cytotoxic activity against tumor cell lines such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its inhibition of farnesyltransferase can lead to the mislocalization of proteins that are critical for cell growth and survival, ultimately resulting in cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. As an inhibitor of farnesyltransferase, this compound binds to the enzyme’s active site, preventing the transfer of the farnesyl group to target proteins . This inhibition disrupts the proper localization and function of these proteins, leading to downstream effects on cell signaling and gene expression. Additionally, this compound may interact with other enzymes and proteins, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell signaling and metabolism, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit farnesyltransferase and exert cytotoxic effects on tumor cells without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as farnesyltransferase . The compound’s inhibition of this enzyme affects the metabolic flux of farnesylated proteins, leading to changes in metabolite levels and cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and contributing to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, the binding of this compound to transporters may facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its inhibition of farnesyltransferase can lead to the mislocalization of farnesylated proteins, affecting their function and contributing to the compound’s cytotoxic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
3,8-diazabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the 3,8-Diazabicyclo[3.2.1]octan-2-one framework useful in designing peptide mimetics?
A1: The this compound framework offers a rigid structure that can mimic the conformational restrictions found in natural peptides. This rigidity is advantageous in drug design as it can lead to increased potency and selectivity towards target proteins. [] For example, researchers successfully synthesized a conformationally restricted farnesyltransferase inhibitor using this framework. [] This constraint helped elucidate the enzyme-bound conformation, providing valuable insights for drug development.
Q2: How can the this compound framework be synthesized?
A2: One established method involves the transannular enolate alkylation of piperazinone derivatives. [] This approach allows for the introduction of various substituents at the Cα position, offering flexibility in designing specific peptide mimetics. Additionally, researchers have reported a unique reaction involving 1,3-dipolar cycloaddition of methyl acrylate to hindered 3-oxidopyraziniums. [] This reaction, although yielding a rearranged product in the case of a hindered pyrazinium, highlights the potential for diverse synthetic pathways to access this bicyclic framework.
Q3: Can the this compound framework undergo further chemical modifications?
A3: Yes, research demonstrates that the 6-thia analog of this framework, specifically N3,N8-diacyl 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one, undergoes ring expansion and nucleophilic substitution reactions when treated with reagents like PC15 or SO2Cl2. [] This reactivity allows for the introduction of various substituents (chloro, hydroxy, methoxy) at the 6-position of the expanded 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one ring system. [] This highlights the potential for further modifications and derivatizations of the core structure to fine-tune its properties for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

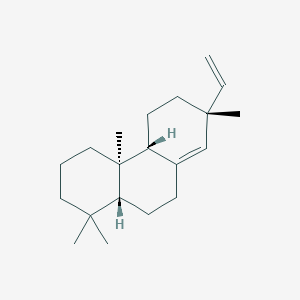
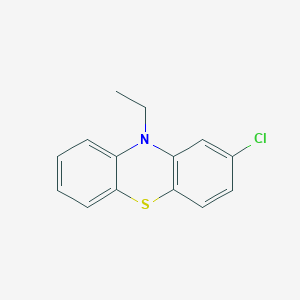
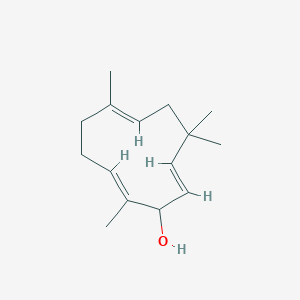
![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)
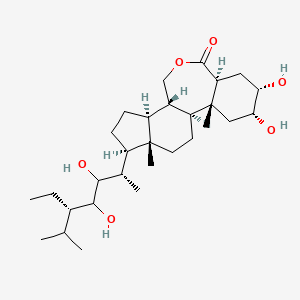

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
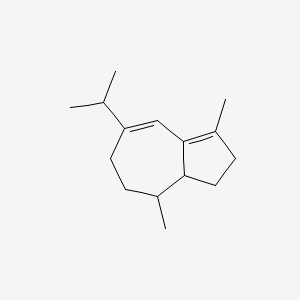
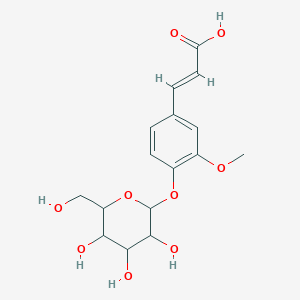
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
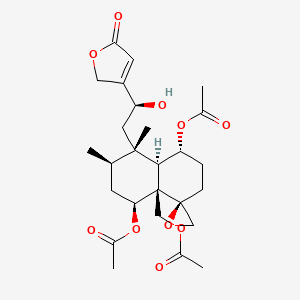
![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)

